8-methoxy-9-O-angeloylthymol
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Overview
Description
8-methoxy-9-O-angeloylthymol is an enoate ester. It has a role as a metabolite.
Scientific Research Applications
Natural Product Chemistry and Isolation
- Isolation from Psacalium peltatum: The compound 14-Angeloyloxycacalohastine, closely related to 8-methoxy-9-O-angeloylthymol, was isolated from Psacalium peltatum. This study emphasizes the structural analysis and crystallography of such compounds (Rojano-Vilchis et al., 2012).
Biological Activity and Pharmacology
Antioxidant and Anti-inflammatory Properties
Eupatorium cannabinum subsp. asiaticum was studied for its bioactive compounds, including 9-O-angeloyl-8,10-dehydrothymol, showing significant inhibition of superoxide anion generation and elastase release in human neutrophils. This points towards potential antioxidant and anti-inflammatory applications (Chen et al., 2011).
Cytotoxicity Against Cancer Cell Lines
Compounds isolated from Eupatorium cannabinum, including 9-O-angeloyl-8-methoxythymol, were evaluated for their cytotoxicity against various cancer cell lines. The findings suggest potential applications in cancer research (Chen et al., 2014).
Molecular Biology and Biochemistry
- Studies on Molecular Structure: Investigations into the molecular structures of related compounds provide insights into the chemical properties and potential interactions of this compound. For instance, research on 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes contributes to understanding the molecular characteristics and behavior of similar compounds (Aoki et al., 1982).
Properties
Molecular Formula |
C16H22O4 |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
[2-(2-hydroxy-4-methylphenyl)-2-methoxypropyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C16H22O4/c1-6-12(3)15(18)20-10-16(4,19-5)13-8-7-11(2)9-14(13)17/h6-9,17H,10H2,1-5H3/b12-6- |
InChI Key |
DLYGIKVZDGBGDN-SDQBBNPISA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC(C)(C1=C(C=C(C=C1)C)O)OC |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)(C1=C(C=C(C=C1)C)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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